molecular formula C15H21NO3 B2504493 benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 1448438-55-8

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Cat. No.: B2504493
CAS No.: 1448438-55-8
M. Wt: 263.337
InChI Key: AMGAYIMPQQNONB-ZIAGYGMSSA-N
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Description

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Scientific Research Applications

  • Enantioselective Synthesis Applications : An efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was developed as an essential intermediate for potent CCR2 antagonists. The key process involved in this synthesis was an iodolactamization, demonstrating the compound's role in pharmaceutical synthesis (Campbell et al., 2009).

  • Catalysis in Organic Synthesis : The compound was involved in a study exploring the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its application in the formation of complex organic structures, including piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).

  • Stereospecific Coupling in Organic Chemistry : Another study highlighted its use in stereospecific coupling with arylboronic esters, a method yielding products with selective inversion or retention at the electrophilic carbon. This highlights its role in controlling stereochemistry in organic synthesis (Harris et al., 2013).

  • Synthesis of Neuronal Nicotinic Receptor Agonists : A study described an efficient synthesis of a novel potent selective neuronal nicotinic receptor (NNR) agonist, starting from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This shows the compound's significance in the development of therapeutic agents (Ji et al., 2005).

  • Synthesis of Aminophosphonates : Benzyl carbamate, a related compound, was used in the synthesis of aminophosphonates derived from pyridine, pyrrole, and imidazole, demonstrating its utility in the synthesis of compounds with potential pharmacological applications (Boduszek, 1996).

  • Development of Bicyclic Nucleosides : The synthesis of novel conformationally locked carbocyclic nucleosides was achieved starting from a similar compound. This research contributes to the development of nucleoside analogs, which are significant in antiviral and anticancer therapies (Hřebabecký et al., 2006).

  • Mass Spectrometry in Organic Synthesis : A study involving the synthesis of 2-hydroxyethyl 1-aminoalkylphosphonates used benzyl carbamate and discussed its mass spectrometric fragmentations, indicating its role in analytical chemistry (Cai et al., 2007).

  • Synthesis of Chiral Oxazinanones : Benzyl N-(1-phenyl-3-butenyl)carbamates were used for the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, showing the compound's role in the synthesis of complex molecules with potential biological activity (Mangelinckx et al., 2010).

  • Synthesis of Carbamates in Green Chemistry : Mechanochemical synthesis of carbamates using 1,1′-Carbonyldiimidazole highlighted an eco-friendly approach in organic synthesis, demonstrating the compound's role in sustainable chemistry (Lanzillotto et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAYIMPQQNONB-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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